4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

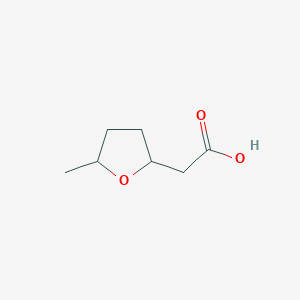

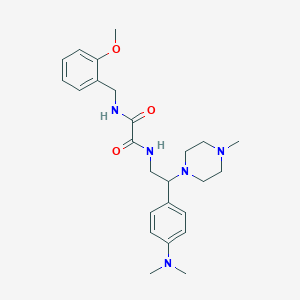

4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride, also known as PIPSO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. PIPSO is a derivative of piperidine and is synthesized using a specific method that involves the reaction of piperidine with sulfuryl chloride and piperazine.

Scientific Research Applications

Anticancer Properties

- Cytotoxic Effect on Hepatic Cancer Cell Lines : A study by Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins, including compounds with piperidin-1-ylsulfonyl structures, on hepatocellular carcinoma (HCC) HepG2 and Huh7 cell lines. Compound "3a," with a piperidin-1-ylsulfonyl structure, was found highly comparable to doxorubicin regarding cell cycle arrest and apoptosis induction in HCC management (Eldeeb et al., 2022).

Synthesis and Molecular Docking

Synthesis in Crizotinib Development : Papers by Dong-ming (2012) and Fussell et al. (2012) discuss the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. These studies highlight the crucial role of piperidine derivatives in pharmaceutical synthesis (Dong-ming, 2012), (Fussell et al., 2012).

Molecular Docking Studies for Corrosion Inhibition : A study by Kaya et al. (2016) employed quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This research is significant for understanding the chemical interactions and potential industrial applications of these compounds (Kaya et al., 2016).

Pharmaceutical Applications

Development of Antimicrobial Agents : Research by Ovonramwen et al. (2019) focused on the synthesis and antimicrobial screening of a piperidin-1-yl derivative. The study aims to develop new antimicrobial agents, showcasing the importance of piperidine derivatives in this domain (Ovonramwen et al., 2019).

Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, indicating the potential use of these compounds in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride”, is an important task of modern organic chemistry .

Mechanism of Action

Piperidines

and piperazines are classes of organic compounds that contain a six-membered ring with two nitrogen atoms. They are key components in a wide range of pharmaceuticals due to their versatile chemical properties .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. They can act as agonists, antagonists, or modulators of their target receptors .

Biochemical pathways

The affected pathways can also vary widely. For example, some piperidine and piperazine derivatives can affect neurotransmitter systems, leading to changes in neuronal signaling .

Pharmacokinetics

Piperidines and piperazines can have diverse ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as the compound’s lipophilicity, size, and charge can influence its absorption and distribution in the body .

Result of action

The molecular and cellular effects of these compounds can include changes in cell signaling, neurotransmitter release, and ion channel activity .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Properties

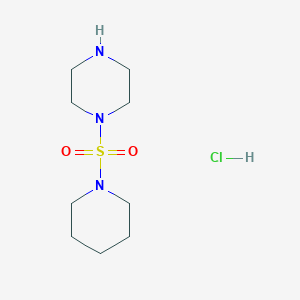

IUPAC Name |

1-piperidin-1-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTMAWNYOFMWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)